

Application Note: Radioimmunoassay (RIA) for the Quantitative Detection of ACTH (1-17)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acth (1-17)

Cat. No.: B15618000

[Get Quote](#)

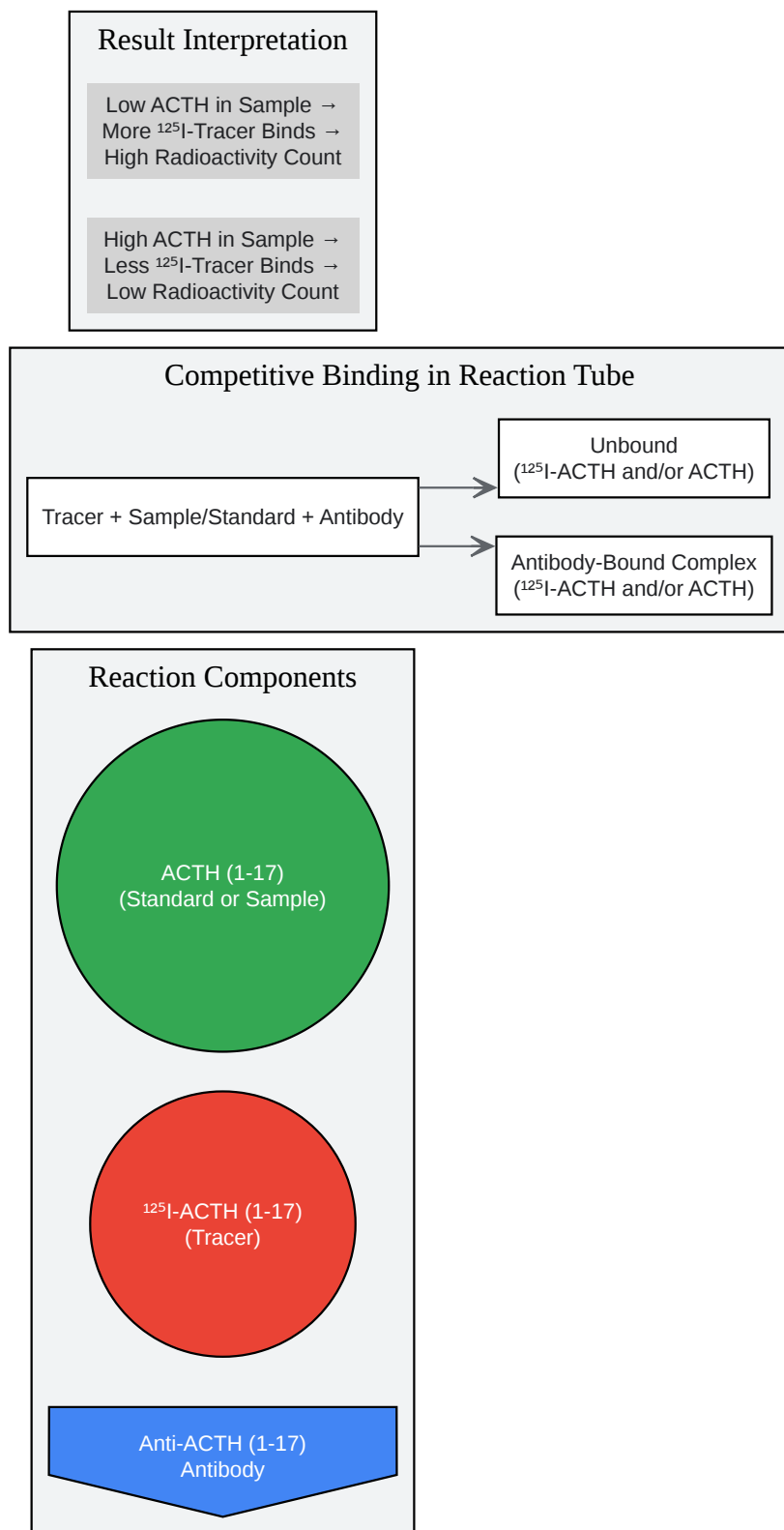
Audience: This document is intended for researchers, scientists, and drug development professionals involved in endocrinology, pharmacology, and related fields requiring the quantification of the N-terminal fragment of Adrenocorticotrophic Hormone (ACTH), specifically **ACTH (1-17)**.

Introduction and Principle of Assay

Adrenocorticotrophic hormone (ACTH), produced by the anterior pituitary gland, is a key regulator of the stress response. **ACTH (1-17)** is an N-terminal fragment and a potent agonist for the human melanocortin 1 (MC1) receptor.[1] The accurate measurement of this peptide fragment is crucial for various research applications.

This protocol details a competitive binding radioimmunoassay (RIA) for the quantitative determination of **ACTH (1-17)** in biological samples such as plasma, serum, or cell culture media.[2] The assay is based on the competition between a known quantity of radiolabeled **ACTH (1-17)** (the "tracer," typically labeled with Iodine-125, ^{125}I) and the unlabeled **ACTH (1-17)** present in a sample or standard for a limited number of binding sites on a specific anti-ACTH antibody.[2][3] As the concentration of unlabeled **ACTH (1-17)** in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases.[2] After an incubation period, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is measured using a gamma counter, and this value is inversely proportional to the concentration of **ACTH (1-17)** in the original sample.[4] A standard

curve is generated using known concentrations of **ACTH (1-17)** to determine the concentration in unknown samples.[2][5]



[Click to download full resolution via product page](#)

Caption: Principle of Competitive Radioimmunoassay for **ACTH (1-17)**.

Materials and Reagents

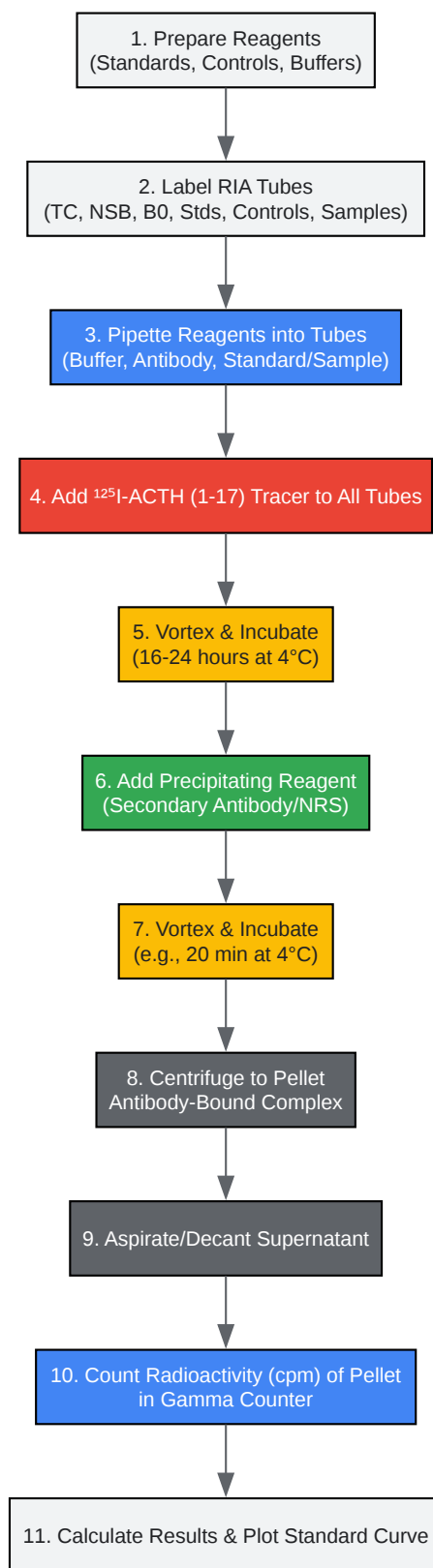
The following materials are generally required. Specific components may vary based on the commercial kit used.

Component	Description	Storage
ACTH (1-17) Standard	Lyophilized synthetic ACTH (1-17) peptide of known concentration. Used to generate the standard curve.	2-8°C (lyophilized), ≤-20°C (reconstituted)[6]
¹²⁵ I-ACTH (1-17) Tracer	Lyophilized ACTH (1-17) radiolabeled with ¹²⁵ I.	2-8°C
Primary Antibody	Lyophilized polyclonal or monoclonal antibody specific for ACTH (1-17).	2-8°C
Assay Buffer	Concentrated buffer solution (e.g., 4x Phosphate buffer). Used for reconstituting reagents and diluting samples. [2]	2-8°C
Precipitating Reagent	Secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum. Used to separate bound from free tracer.	2-8°C
Control Samples	Lyophilized samples containing low and high concentrations of ACTH. Used for quality control. [6]	2-8°C (lyophilized), ≤-20°C (reconstituted)[6]
Wash Solution	Concentrated solution for washing pellets.	Room Temperature
Additional Materials	RIA tubes (e.g., polystyrene), precision pipettes, vortex mixer, refrigerated centrifuge, gamma counter.	N/A

Experimental Protocol

- General Precautions: Before starting, bring all reagents to room temperature (20-27°C).[7] Mix all reagents thoroughly by gentle agitation before use.[8] Use clean, disposable pipette tips for each reagent and sample to avoid cross-contamination.[8]
- Assay Buffer: Dilute the concentrated buffer as instructed by the manufacturer (e.g., dilute 1 part concentrate with 3 parts distilled water).[2]
- **ACTH (1-17) Standard:** Reconstitute the lyophilized standard with 1 ml of Assay Buffer to create the stock solution.[2] Gently vortex to ensure complete dissolution.[2] Prepare a series of working standards by serial dilution of the stock solution with Assay Buffer as detailed in the table below. Prepare fresh for each assay.[9]
- **¹²⁵I-ACTH (1-17) Tracer:** Reconstitute with Assay Buffer as specified. The final activity should be approximately 8,000-10,000 counts per minute (cpm) per 100 µl.[2]
- Primary Antibody: Reconstitute with Assay Buffer. Allow to rehydrate for at least 10-15 minutes before use.
- Controls: Reconstitute the low and high controls with the volume of Assay Buffer specified on the vial. Use immediately or aliquot and freeze at ≤-20°C for future use. Avoid repeated freeze-thaw cycles.[7][8]
- Sample Type: The recommended sample is plasma collected in tubes containing EDTA as an anticoagulant.[10]
- Collection: Collect blood and immediately centrifuge at 1000-1700 x g for 15-20 minutes at 4°C to separate the plasma.[2][10]
- Storage: Assay the plasma immediately or aliquot and store at ≤-20°C. Avoid repeated freeze-thaw cycles.[10]
- Extraction (Recommended): For increased sensitivity and to remove interfering substances, plasma extraction is strongly recommended.[2] This can be performed using commercially available C18 solid-phase extraction (SPE) columns. The extracted sample residue is then dissolved in Assay Buffer for the RIA.[2]

The assay requires careful planning, often involving two overnight incubations.[2]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the **ACTH (1-17)** Radioimmunoassay.

- **Label Tubes:** Label RIA tubes in duplicate for each of the following: Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), each standard concentration, controls, and unknown samples.
- **Pipetting:** Add reagents to the tubes according to the table below. It is critical to add reagents close to the bottom of the well or tube.[\[7\]](#)

Tube Type	Assay Buffer	Primary Antibody	Standard / Control / Sample	¹²⁵ I-ACTH (1-17) Tracer
Total Counts (TC)	400 µl	-	-	100 µl
Non-Specific (NSB)	200 µl	-	100 µl (B0 buffer)	100 µl
Zero Standard (B0)	100 µl	100 µl	100 µl (B0 buffer)	100 µl
Standards	-	100 µl	100 µl	100 µl
Controls	-	100 µl	100 µl	100 µl
Unknown Samples	-	100 µl	100 µl	100 µl

- **First Incubation:** Vortex all tubes (except TC).[\[2\]](#) Cover the tubes and incubate for 16-24 hours at 4°C.[\[2\]](#)
- **Precipitation:** Add 100 µl of the precipitating secondary antibody reagent to all tubes except the TC tubes.[\[2\]](#)
- **Second Incubation:** Vortex the tubes and incubate for an additional 20 minutes at 4°C.
- **Centrifugation:** Add 500 µl of cold RIA buffer to each tube (except TC) and vortex.[\[2\]](#) Centrifuge all tubes (except TC) at approximately 1700-3000 x g for 20 minutes at 4°C.[\[2\]](#)

- Separation: Immediately after centrifugation, carefully aspirate or decant the supernatant from the pellets.[\[2\]](#) Be careful not to disturb the pellet.
- Counting: Place all tubes (including TC tubes) into a gamma counter and count the radioactivity for at least 1 minute per tube.[\[6\]](#)

Data Analysis

- Calculate Average Counts: Average the duplicate cpm readings for each standard, control, and sample.
- Calculate %B/B0: Calculate the percentage of tracer bound for each standard, control, and sample relative to the maximum binding (B0) using the following formula:
 - $\%B/B0 = [(\text{Sample or Standard avg. cpm} - \text{NSB avg. cpm}) / (\text{B0 avg. cpm} - \text{NSB avg. cpm})] \times 100$
- Generate Standard Curve: Plot the %B/B0 (Y-axis) versus the corresponding standard concentration (X-axis) on semi-logarithmic graph paper. Draw the best-fit curve through the points.
- Determine Sample Concentrations: To determine the concentration of **ACTH (1-17)** in an unknown sample, find its %B/B0 value on the Y-axis, trace horizontally to the standard curve, and then drop vertically to the X-axis to read the concentration.[\[5\]](#)

Example Standard Curve Data

Tube ID	Concentration (pg/ml)	Avg. CPM	CPM - NSB	% B/B0
TC	N/A	28550	N/A	N/A
NSB	N/A	350	0	0.0%
B0	0	12350	12000	100.0%
Std 1	10	10750	10400	86.7%
Std 2	25	8950	8600	71.7%
Std 3	50	6850	6500	54.2%
Std 4	100	4750	4400	36.7%
Std 5	250	2650	2300	19.2%
Std 6	500	1550	1200	10.0%

Example Sample Calculation

Sample ID	Avg. CPM	CPM - NSB	% B/B0	Concentration (pg/ml)
Control Low	9550	9200	76.7%	Read from curve (~20)
Control High	3850	3500	29.2%	Read from curve (~140)
Unknown 1	7550	7200	60.0%	Read from curve (~42)

Quality Control

- Controls: Low and high control samples must be included in each assay run.^[6] The calculated concentrations for these controls should fall within the manufacturer's specified range. If they do not, the assay may be invalid and should be repeated.^[6]

- Non-Specific Binding (NSB): The NSB count should be low, typically less than 5% of the Total Counts (TC).
- Maximum Binding (B0): The B0 count (after subtracting NSB) should be a significant fraction of the Total Counts, often in the range of 30-50%, indicating good antibody binding.
- Precision: The coefficient of variation (CV) between duplicate samples should be less than 10-15%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACTH (1-17) - Immunomart [immunomart.com]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. monobind.com [monobind.com]
- 6. scantibodies.com [scantibodies.com]
- 7. monobind.com [monobind.com]
- 8. ibl-america.com [ibl-america.com]
- 9. izotop.hu [izotop.hu]
- 10. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- To cite this document: BenchChem. [Application Note: Radioimmunoassay (RIA) for the Quantitative Detection of ACTH (1-17)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618000#radioimmunoassay-protocol-for-acth-1-17-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com